1,3-Dimethyl-5-(pyridin-3-yloxy)-1h-pyrazol-4-amine 1,3-Dimethyl-5-(pyridin-3-yloxy)-1h-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17815380
InChI: InChI=1S/C10H12N4O/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8/h3-6H,11H2,1-2H3
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

1,3-Dimethyl-5-(pyridin-3-yloxy)-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC17815380

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5-(pyridin-3-yloxy)-1h-pyrazol-4-amine -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-amine
Standard InChI InChI=1S/C10H12N4O/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8/h3-6H,11H2,1-2H3
Standard InChI Key NGYSCRDBGDVWHX-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1N)OC2=CN=CC=C2)C

Introduction

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole derivative class, known for its diverse biological activities and potential therapeutic applications. This compound features a pyrazole ring substituted with a pyridin-3-yloxy group, contributing to its unique structural and pharmacological properties.

Synthesis and Reactivity

The synthesis of 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The reactivity of this compound is influenced by the presence of functional groups such as the amine and ether moieties. Common reactions may include nucleophilic substitutions and condensations, depending on the available reagents and desired purity levels.

Biological Activities and Potential Applications

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine exhibits various biological activities, making it a candidate for further pharmacological studies. Compounds in this class may possess anti-inflammatory, antimicrobial, or anticancer properties, although specific activities for this compound are not well-documented in the available literature.

Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Features
1,5-Dimethyl-1H-pyrazol-3-amineC5H8N2Lacks pyridine moiety; simpler structure
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amineC7H8F3N3Contains trifluoromethyl group; enhances lipophilicity
1,3-Dimethyl-5-(pyridin-2-yloxy)-1H-pyrazoleC10H12N4OSimilar structure but different pyridine substitution
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amineC10H12N4OUnique pyridinyl substitution at position three

Availability and Storage

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine and its dihydrochloride salt are available from various suppliers, including American Elements and Biosynth, in different quantities and purities . Storage conditions typically involve room temperature, and packaging may vary depending on the supplier and quantity ordered.

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